molecular formula C5H9NO4S B549337 Carbocisteine CAS No. 638-23-3

Carbocisteine

Cat. No. B549337
CAS RN: 638-23-3
M. Wt: 179.2 g/mol
InChI Key: GBFLZEXEOZUWRN-VKHMYHEASA-N
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Description

Carbocisteine is a mucolytic agent used to relieve chest congestion caused by thick and sticky mucus in the airways. This may be associated with lung diseases such as chronic obstructive pulmonary disorder (COPD), bronchitis, emphysema, etc . It is also known by its brand name Mucodyne .


Synthesis Analysis

A synthetic method of carbocisteine has been patented where a two-pot reaction process in the prior art is changed into a one-pot reaction process, simplifying the process and reducing devices . The process involves a low-temperature nitrogen protective process changed into a normal-temperature nitrogen-free protective process, reducing material and energy consumptions .


Molecular Structure Analysis

Carbocisteine’s molecular formula is C5H9NO4S . Detailed structural data for β-CEC and β-CECO have been reported, as well as results of in vitro studies evaluating cytotoxicity and the protective potential of the amino acids in renal tubular epithelial cells .


Chemical Reactions Analysis

Carbocisteine is a mucolytic drug that alleviates respiratory symptoms and infections by reducing the viscosity of mucus, allowing it to be expelled . A high-performance liquid chromatography method has been described for the determination of carbocisteine from active pharmaceutical ingredients .


Physical And Chemical Properties Analysis

Carbocisteine has a molecular weight of 179.194 and a chemical formula of C5H9NO4S . It is a colorless solid with a melting point of 204 to 207 °C .

Scientific Research Applications

  • Inflammatory Injury Mitigation : Carbocisteine attenuates hydrogen peroxide-induced inflammatory injury in A549 cells, a model for lung epithelial cells. It acts via NF-κB and ERK1/2 MAPK pathways, decreasing cell damage markers and inflammatory cytokines (Wang et al., 2015).

  • COPD Exacerbation Prevention : It is effective in reducing exacerbation rates in patients with chronic obstructive pulmonary disease (COPD), attributed to its antioxidant and anti-inflammatory properties (Parulekar & Yavari, 2008).

  • Regulation of Mucins : Carbocisteine regulates mucin glycoproteins' fucose and sialic acid content, affecting enzyme activities and Muc5ac mRNA expression in SO2-exposed rats (Ishibashi et al., 2004).

  • Inhibiting Viral Infections : It inhibits rhinovirus infection in human tracheal epithelial cells by reducing the expression of the virus receptor ICAM-1 and suppressing cytokine production (Yasuda et al., 2006).

  • ROS Scavenging : Demonstrates scavenger effects on reactive oxygen species (ROS), playing a role in various respiratory diseases (Nogawa et al., 2009).

  • Improving Mucociliary Transport : Carbocisteine enhances the mucociliary transport rate in rats with SO2-induced bronchitis, leading to less infected respiratory tracts (Zahm et al., 1993).

  • Ciliary Beat Amplitude Enhancement : It enhances ciliary beat amplitude in ciliated human nasal epithelial cells, potentially improving symptoms of sinonasal diseases (Inui et al., 2020).

  • Modulation of Glycosylation in Mucins : Carbocisteine impacts sialyl-Lewis x expression in airway carcinoma cells, suggesting a role in normalizing sialic acid and fucose contents in mucins (Ishibashi et al., 2006).

  • Quality of Life Improvement in COPD : It has been shown to improve the quality of life in patients with COPD, reducing the frequency of productive cough episodes and preventing disease progression (Alibašić et al., 2017).

  • Use in Catarrhal ORL Diseases : Demonstrates efficacy in ENT catarrhal diseases, suggesting a role in mucomodifying therapeutics (Bébéar et al., 1990).

Safety And Hazards

Carbocisteine is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . In rare cases, it’s possible to have a serious allergic reaction (anaphylaxis) to carbocisteine .

properties

IUPAC Name

(2R)-2-amino-3-(carboxymethylsulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4S/c6-3(5(9)10)1-11-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBFLZEXEOZUWRN-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

29433-95-2
Record name L-Cysteine, S-(carboxymethyl)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29433-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30110060
Record name S-(Carboxymethyl)-L-cysteine
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Molecular Weight

179.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.6g/L
Record name Carbocisteine
Source DrugBank
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Mechanism of Action

The hypersecretion of mucus characterizes serious respiratory conditions including asthma, cystic fibrosis (CF), and chronic obstructive pulmonary disease (COPD). It blocks bacterial adherence to cells, preventing pulmonary infections. Glycoproteins (fucomucins, sialomucins and sulfomucins) regulate the viscoelastic properties of bronchial mucus. Increased fucomucins can be found in the mucus of patients with COPD. Carbocisteine serves to restore equilibrium between sialomucins and fucomucins, likely by intracellular stimulation of sialyl transferase enzyme, thus reducing mucus viscosity. A study found that L-carbocisteine can inhibit damage to cells by hydrogen peroxide (H2O2) by activating protein kinase B (Akt) phosphorylation, suggesting that carbocisteine may have antioxidant effects and prevent apoptosis of lung cells. There is some evidence that carbocisteine suppresses NF-κB and ERK1/2 MAPK signalling pathways, reducing TNF-alpha induced inflammation in the lungs, as well as other inflammatory pathways. An in-vitro study found that L-carbocisteine reduces intracellular adhesion molecule 1 (ICAM-1), inhibiting rhinovirus 14 infection, thereby reducing airway inflammation.
Record name Carbocisteine
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Product Name

Carbocysteine

CAS RN

638-23-3
Record name Carbocysteine
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URL https://commonchemistry.cas.org/detail?cas_rn=638-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Carbocysteine [USAN:INN:BAN]
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Record name Carbocisteine
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Record name S-(Carboxymethyl)-L-cysteine
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Record name Carbocisteine
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Record name CARBOCYSTEINE
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Melting Point

185-187
Record name Carbocisteine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04339
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Synthesis routes and methods

Procedure details

As starting material there served (RS)-cysteine hydrochloride which was produced by the process of German OS No. 2645748. 140 grams (1 mole) of this material together with 160 grams (4 moles) of sodium hydroxide were dissolved in 1000 ml of water. To this solution there was first added 3 grams of sodium hydrogen sulfide and then in the course of 45 minutes 95 grams (1 mole) of monochloroacetic acid. The temperature of the mixture in the meanwhile was held at 20° C. and after that held for 3 hours at 20° to 30° C. The reaction mixture was subsequently adjusted to a pH of 3.0 by addition of concentrated, aqueous hydrochloric acid. Hereby the S-(carboxymethyl)-(RS)-cysteine separated out. It was filtered off at 10° C. and washed with water until it was free from chloride ions. Then it was dried under reduced pressure at 105° C. The yield was 173 grams, corresponding to 97% based on the cysteine hydrochloride employed. The melting point (decomposition point) of the S-(carboxymethyl)-(RS)-cysteine was 188° to 192° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
material
Quantity
140 g
Type
reactant
Reaction Step Two
Quantity
160 g
Type
reactant
Reaction Step Two
Name
Quantity
1000 mL
Type
solvent
Reaction Step Two
Name
sodium hydrogen sulfide
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
95 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,300
Citations
C Hooper, J Calvert - International journal of chronic obstructive …, 2008 - Taylor & Francis
… (carbocisteine) is the most frequently prescribed mucoactive agent for long-term COPD use in the UK. In addition to its mucoregulatory activity, carbocisteine … for carbocisteine in the …
Number of citations: 71 www.tandfonline.com
JP Zheng, J Kang, SG Huang, P Chen, WZ Yao, L Yang… - The Lancet, 2008 - thelancet.com
… We found no difference in exacerbation rate between the carbocisteine group and placebo group at early treatment (3 month), suggesting that longer use of carbocisteine was more …
Number of citations: 496 www.thelancet.com
A Esposito, MR Valentino, D Bruzzese… - Pulmonary …, 2016 - Elsevier
… The aim of this study is to determine if carbocisteine, a mucolytic and antioxidant agent, administered daily for 12 months, can reduce exacerbation frequency in COPD patients. …
Number of citations: 14 www.sciencedirect.com
Z Zeng, D Yang, X Huang, Z Xiao - International Journal of Chronic …, 2017 - Taylor & Francis
… This study summarized the efficacy of carbocisteine … carbocisteine may play an important role in the long-term usage in COPD. In this study, we investigated the efficacy of carbocisteine …
Number of citations: 44 www.tandfonline.com
M Yoshida, K Nakayama, H Yasuda, H Kubo… - …, 2009 - Wiley Online Library
… The inhibitory effects of L-carbocisteine on oxidant-induced cell damage … L-carbocisteine reduced the proportion of apoptotic cells after exposure to hydrogen peroxide. L-carbocisteine …
Number of citations: 26 onlinelibrary.wiley.com
H Nogawa, Y Ishibashi, A Ogawa, K Masuda… - …, 2009 - Wiley Online Library
… of carbocisteine on ROS. Methods: The oxidation-reduction potential of carbocisteine was … The present study showed that carbocisteine could exert anti-inflammatory and anti-oxidant …
Number of citations: 41 onlinelibrary.wiley.com
M Hanaoka, Y Droma, Y Chen, T Agatsuma… - Chest, 2011 - Elsevier
Background Chronic inflammation, imbalance of proteolytic and antiproteolytic activities, oxidative stress, and apoptosis of lung structural cells contribute to the pathogenesis of COPD. …
Number of citations: 44 www.sciencedirect.com
H Yasuda, M Yamaya, T Sasaki, D Inoue… - European …, 2006 - Eur Respiratory Soc
… Carbocisteine reduced the expression of mRNA encoding intercellular … Carbocisteine also reduced the supernatant virus titres of the minor group RV, RV2, although carbocisteine did …
Number of citations: 75 erj.ersjournals.com
Y Song, P Yu, JJ Lu, HZ Lu, L Zhu, ZH Yu… - Pulmonary …, 2016 - Elsevier
Steroid insensitivity has been commonly found in chronic obstructive pulmonary disease (COPD) patients, which is mediated by the reduction of histone deacetylase (HDAC) 2. Here we …
Number of citations: 14 www.sciencedirect.com
E Alibašić, A Skopljak, A Čengić, G Krstović… - Medicinski …, 2017 - ljkzedo.ba
… Aim To investigate the effects of carbocisteine treatment in … ) who were administrated carbocisteine capsules 375 mg and … After the administration of carbocisteine the median value of …
Number of citations: 5 www.ljkzedo.ba

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